N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic compound that combines the structural features of tetrahydroisoquinoline and furan carboxamide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The tetrahydroisoquinoline moiety is known for its presence in various natural products and synthetic drugs, often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the acetylated tetrahydroisoquinoline with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The tetrahydroisoquinoline moiety is known for its neuroprotective and anti-inflammatory properties, making it a candidate for the development of drugs targeting neurodegenerative diseases and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, modulating their activity and leading to neuroprotective effects. Additionally, the compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar neuroprotective properties.
Furan-2-carboxamide: Shares the furan carboxamide moiety but lacks the tetrahydroisoquinoline structure.
N-acetyl-1,2,3,4-tetrahydroisoquinoline: Similar acetylated tetrahydroisoquinoline without the furan carboxamide group.
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to the combination of the tetrahydroisoquinoline and furan carboxamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic benefits compared to its simpler analogs.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)18-7-6-12-4-5-14(9-13(12)10-18)17-16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKTOMMNSJQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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